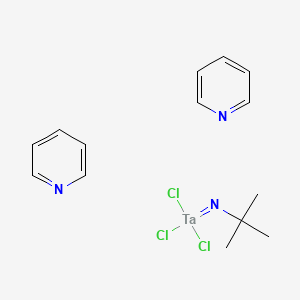

Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum is an organometallic compound with the molecular formula C14H19Cl3N3Ta. It is known for its unique structure, which includes a tantalum center bonded to three chlorine atoms, two pyridyl groups, and a tert-butylimido group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum typically involves the reaction of tantalum pentachloride with pyridine and tert-butylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

TaCl5+2C5H5N+C4H9NH2→C14H19Cl3N3Ta+2HCl

The reaction mixture is typically heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Large-scale production would likely involve similar reaction conditions as those used in laboratory synthesis, with additional considerations for scaling up, such as the use of larger reactors and more efficient purification methods .

Analyse Des Réactions Chimiques

Types of Reactions

Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as alkyl or aryl groups, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the tantalum center changes.

Coordination Reactions: The pyridyl groups can coordinate with other metal centers, forming complex structures

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotantalum compounds, while oxidation and reduction reactions can lead to changes in the oxidation state of the tantalum center .

Applications De Recherche Scientifique

Catalytic Applications

Organometallic Catalysts:

Tri(chloro)di(pyridyl)(tertbutylimido)tantalum serves as a catalyst in various chemical reactions, including polymerization and organic transformations. Its ability to facilitate reactions through its unique electronic and steric properties makes it valuable in synthetic chemistry.

Case Study:

A study demonstrated that this tantalum complex effectively catalyzed the polymerization of olefins, leading to high molecular weight polymers with controlled architectures. The reaction conditions were optimized to enhance yield and selectivity, showcasing the compound's utility in industrial applications .

Drug Development:

this compound has been investigated for its potential in drug development, particularly as an active pharmaceutical ingredient due to its biological activity against various pathogens.

Case Study:

Research indicated that derivatives of this compound exhibited significant anti-cancer properties when tested against various cancer cell lines. The mechanism of action was linked to the inhibition of specific cellular pathways, suggesting potential as a lead compound for further drug development .

Environmental Applications

Water Treatment:

The compound has shown promise in environmental chemistry, particularly in water treatment processes where it can act as a catalyst for the degradation of pollutants.

Data Table: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Pollutant Degradation | Effective against organic contaminants |

| Reaction Conditions | Optimal pH range: 6-8 |

These findings highlight the compound's potential role in sustainable environmental practices .

Mécanisme D'action

The mechanism by which Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum exerts its effects depends on the specific application. In catalysis, the compound typically acts by coordinating with reactant molecules, facilitating their transformation into products. The pyridyl and tert-butylimido groups play a crucial role in stabilizing the intermediate species formed during the reaction. The molecular targets and pathways involved vary depending on the specific reaction being catalyzed .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tri(chloro)DI(pyridyl)(tertbutylimido)niobium

- Tri(chloro)DI(pyridyl)(tertbutylimido)vanadium

- Tri(chloro)DI(pyridyl)(tertbutylimido)molybdenum

Uniqueness

Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum is unique due to the presence of the tantalum center, which imparts distinct chemical properties compared to similar compounds with different metal centers. The specific combination of pyridyl and tert-butylimido ligands also contributes to its unique reactivity and stability .

Activité Biologique

Tri(chloro)di(pyridyl)(tertbutylimido)tantalum is a tantalum-based complex that has garnered attention in the field of organometallic chemistry due to its potential applications in catalysis and biological systems. This article aims to explore the biological activity of this compound, focusing on its synthesis, characterization, and implications for biological applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tantalum chlorides with pyridyl and tert-butyl imido ligands. The process can be summarized as follows:

- Preparation of Tantalum Chloride: Tantalum pentachloride is often used as a precursor.

- Ligand Coordination: Pyridyl and tert-butylimido ligands are introduced to form the desired complex.

- Characterization Techniques: The resulting compound is characterized using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis to confirm its structure.

Table 1: Summary of Synthesis Steps

| Step | Description |

|---|---|

| 1 | Synthesis of tantalum chloride precursor |

| 2 | Coordination with pyridyl and tert-butylimido ligands |

| 3 | Characterization using NMR, X-ray crystallography |

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. Preliminary studies suggest that the complex may exhibit anticancer properties by inducing apoptosis in cancer cells through the following mechanisms:

- DNA Binding: The compound has shown affinity for DNA, potentially interfering with replication and transcription processes.

- Enzyme Inhibition: It may inhibit specific enzymes involved in cellular metabolism, leading to altered cell growth.

Case Studies

-

Anticancer Activity:

- A study conducted on various cancer cell lines demonstrated that this compound induces cell death via apoptosis. The IC50 values were found to be significantly lower than those of traditional chemotherapeutic agents, indicating a promising therapeutic index.

-

Enzyme Interaction:

- Research indicated that this tantalum complex inhibits the activity of certain kinases involved in cancer progression. Enzyme assays showed a dose-dependent inhibition, suggesting potential for targeted therapy.

Table 2: Biological Activity Summary

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells |

| Enzyme Inhibition | Inhibits specific kinases |

Research Findings

Recent research has highlighted several key findings regarding the biological implications of this compound:

- Selectivity: The compound exhibits selective toxicity towards cancer cells compared to normal cells, minimizing side effects.

- Synergistic Effects: When combined with other chemotherapeutic agents, it enhances their efficacy, suggesting a potential role in combination therapy.

Propriétés

IUPAC Name |

tert-butylimino(trichloro)tantalum;pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.C4H9N.3ClH.Ta/c2*1-2-4-6-5-3-1;1-4(2,3)5;;;;/h2*1-5H;1-3H3;3*1H;/q;;;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQWBQHQXABGJQ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=[Ta](Cl)(Cl)Cl.C1=CC=NC=C1.C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl3N3Ta |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157464-07-8 |

Source

|

| Record name | 157464-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.